Thymopentinmonoacetat

Übersicht

Beschreibung

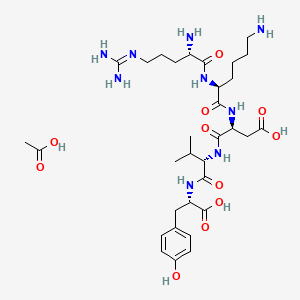

Thymopentin (acetate), chemically known as N-[N-[N-[Nα-L-arginyl-L-lysyl]-L-α-aspartyl]-L-glutaminyl]-L-tyrosine, is an organic compound composed of five amino acids: arginine, lysine, aspartic acid, glutamine, and tyrosine. Its molecular formula is C30H49N9O9. Thymopentin primarily serves as an immunomodulatory agent .

Wissenschaftliche Forschungsanwendungen

Thymopentin findet Anwendung in verschiedenen wissenschaftlichen Bereichen:

Immunologie: Thymopentin moduliert Immunantworten, insbesondere die T-Zell-Differenzierung.

Medizin: Es wurde auf sein Potenzial in der Immuntherapie und bei Autoimmunerkrankungen untersucht.

Stammzellforschung: Thymopentin verstärkt die Bildung der T-Zell-Linie aus menschlichen embryonalen Stammzellen (hESCs).

5. Wirkmechanismus

Der Wirkmechanismus von Thymopentin beinhaltet:

T-Zell-Differenzierung: Es induziert selektiv die Transformation von Prä-Thymocyten (Thy-1-) in reife T-Zellen (Thy-1+).

Neurotransmission: Thymopentin beeinflusst die neuromuskuläre Übertragung.

B-Zell-Inhibition: Es unterdrückt die B-Zell-Differenzierung.

Wirkmechanismus

Target of Action

Thymopentin, also known as Thymopentin Monoacetate or Thymopentin Acetate, is an immunomodulatory pentapeptide . It has been widely used in patients with malignancies who have immunodeficiency due to radiotherapy and chemotherapy . The primary targets of Thymopentin are the immune cells, specifically the T cells . It directly inhibits the stemness of colon cancer cells HCT116 .

Mode of Action

Thymopentin interacts with its targets, the immune cells, and brings about significant changes. It promotes the differentiation of thymocytes and affects the function of mature T cells . It has been proposed that Thymopentin can directly inhibit the stemness of colon cancer cells HCT116, thereby enhancing the cytotoxicity of oxaliplatin (OXA) in HCT116 cells .

Biochemical Pathways

Thymopentin affects several biochemical pathways. It significantly reduces stemness-related signals, such as the expression of surface molecular markers (CD133, CD44, and CD24) and stemness-related genes (ALDH1, SOX2, Oct-4, and Nanog), resulting in altered Wnt/β-catenin signaling . It has also been reported to interact with Toll-like receptors and intracellular signaling, such as NF-κB, MAPK, and myeloid differentiation response 88 (MyD88) pathways .

Pharmacokinetics

This results in repeated injections and poor patient compliance . Research has shown that pegylated niosomal nanocarriers can improve the physicochemical stability of thymopentin and enhance its intestinal permeability for oral administration .

Result of Action

The molecular and cellular effects of Thymopentin’s action are significant. In cyclophosphamide-induced immunosuppressive rats, a single dose of Thymopentin could normalize their T-SOD levels and CD4+/CD8+ ratio . This immunoregulatory effect was comparable to that produced by repeated injection of Thymopentin solution .

Action Environment

The action, efficacy, and stability of Thymopentin are influenced by various environmental factors. Its rapid metabolism and inactivation in the digestive system pose significant challenges . The development of pegylated niosomal nanocarriers has been hypothesized to improve the physicochemical stability of thymopentin and enhance its intestinal permeability for oral administration, thereby overcoming these challenges .

Safety and Hazards

Zukünftige Richtungen

The development of a TP5-loaded, phospholipid-based phase separation gel (PPSG) to achieve a sustained drug release profile and long-lasting therapeutic effects is a promising future direction . This approach could greatly improve patient compliance due to its simple manufacture process, good biocompatibility, and long-lasting immunomodulatory efficacy .

Biochemische Analyse

Biochemical Properties

Thymopentin Monoacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The mechanism that has been demonstrated is that Thymopentin Monoacetate can promote the differentiation of thymocytes and affect the function of mature T cells .

Cellular Effects

Thymopentin Monoacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, Thymopentin Monoacetate can induce cancer stemness reduction in cultured HCT116 cells .

Molecular Mechanism

Thymopentin Monoacetate exerts its effects at the molecular level through several mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and induces changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thymopentin Monoacetate change over time. It has a very short half-life in vivo (less than 30 seconds), poor membrane permeability, and extensive metabolism in the gastrointestinal tract . Its sustained and controlled drug release property has been observed both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of Thymopentin Monoacetate vary with different dosages in animal models. For instance, in cyclophosphamide-induced immunosuppressive rats, a single dose of Thymopentin Monoacetate (15 mg/kg, sc) injected could normalize their T-SOD levels and CD4+/CD8+ ratio .

Metabolic Pathways

Thymopentin Monoacetate is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Thymopentin Monoacetate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and has effects on its localization or accumulation .

Subcellular Localization

It is known that it can induce changes in the localization of certain cell components .

Vorbereitungsmethoden

Synthetische Wege: Thymopentin wird als Peptid synthetisiert, das aus den fünf oben genannten Aminosäuren besteht. Die chemische Struktur besteht aus N-[N-[N-[Nα-L-Arginyl-L-Lysyl]-L-α-Aspartyl]-L-Glutaminyl]-L-Tyrosin. Die Synthese beinhaltet die Bildung von Peptidbindungen zwischen diesen Aminosäuren.

Reaktionsbedingungen: Der Synthesevorgang findet typischerweise unter wasserfreien und lösungsmittelfreien Bedingungen statt. Thymopentin wird mit hoher Reinheit hergestellt, und sein Gehalt sollte im Bereich von 97,0 % bis 103,0 % liegen .

Analyse Chemischer Reaktionen

Thymopentin unterliegt aufgrund seiner spezifischen Peptidstruktur keinen umfangreichen chemischen Reaktionen. Es kann an Hydrolysereaktionen oder Interaktionen mit anderen Biomolekülen teilnehmen.

Vergleich Mit ähnlichen Verbindungen

Thymopentin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig. Es weist Ähnlichkeiten mit anderen Thymuspeptiden wie Splenin (TP-III) auf. Weitere Forschung könnte weitere Verbindungen mit vergleichbaren Eigenschaften aufdecken.

Eigenschaften

IUPAC Name |

acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTISBKUCLDRGF-ADVSENJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237615 | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89318-88-7 | |

| Record name | Thymopentin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B576126.png)

![2-(Tert-butyl)-6-methoxybenzo[d]thiazole](/img/structure/B576127.png)

![Disodium;[4-[bis[4-(dimethylamino)phenyl]methyl]-2-(sulfonatomethyl)phenyl]methanesulfonate](/img/structure/B576135.png)